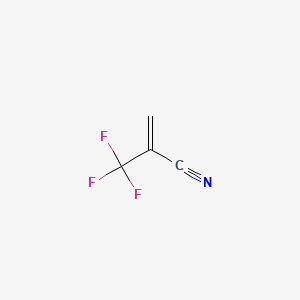

2-(Trifluoromethyl)acrylonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N/c1-3(2-8)4(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOYJCHWYPGFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191511 | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-84-0 | |

| Record name | 2-(Trifluoromethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)acrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)acrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3L5SKQ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and reactions of 2-(Trifluoromethyl)acrylonitrile

An In-Depth Technical Guide to the Synthesis and Reactions of 2-(Trifluoromethyl)acrylonitrile

Abstract

This compound (TFMAN), a fluorinated α,β-unsaturated nitrile, is a highly versatile building block in modern organic synthesis. The presence of both a trifluoromethyl group and a nitrile group on the same olefinic carbon imparts unique electronic properties, rendering the molecule a potent Michael acceptor, a reactive monomer in polymerization, and a valuable partner in cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of TFMAN, with a focus on practical, field-proven insights for researchers in medicinal chemistry, materials science, and drug development. We detail plausible and efficient synthetic routes, explore its diverse chemical transformations with mechanistic explanations, and present detailed experimental protocols for key reactions.

Introduction: The Significance of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of bioactive molecules.[1]

This compound, also known as 2-cyano-3,3,3-trifluoropropene, stands out as a particularly valuable synthon. Its structure is characterized by a carbon-carbon double bond activated by two powerful electron-withdrawing groups: the trifluoromethyl group (-CF3) and the nitrile group (-CN). This dual activation makes the β-carbon of the alkene exceptionally electrophilic and primes the molecule for a wide array of chemical transformations. This guide serves as a technical resource for scientists, offering a detailed exploration of the synthesis and synthetic utility of this powerful fluorinated intermediate.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is critical for its safe and effective use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(trifluoromethyl)prop-2-enenitrile | [2] |

| Synonyms | 2-Cyano-3,3,3-trifluoropropene | [3] |

| CAS Number | 381-84-0 | [2][3] |

| Molecular Formula | C4H2F3N | [2][3] |

| Molecular Weight | 121.06 g/mol | [2][3] |

| Appearance | Colorless liquid (typical) | N/A |

| Boiling Point | ~65-67 °C (Predicted) | N/A |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[2]

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Synthesis of this compound

While not as commonly documented as other bulk reagents, the synthesis of TFMAN can be efficiently achieved through standard olefination methodologies applied to trifluoromethyl ketones. The most plausible and effective routes are the Horner-Wadsworth-Emmons olefination and the Knoevenagel condensation, both starting from the readily available 1,1,1-trifluoroacetone.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a robust method for forming carbon-carbon double bonds by reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[4][5] This approach offers excellent control and typically results in high yields, with the significant advantage that the phosphate byproduct is water-soluble and easily removed during workup.[6]

Causality and Expertise: The reaction is initiated by deprotonating diethyl (cyanomethyl)phosphonate with a strong, non-nucleophilic base like sodium hydride to form a highly nucleophilic carbanion. This carbanion readily attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The trifluoromethyl group enhances the ketone's electrophilicity, facilitating this addition. The resulting intermediate collapses to form a stable five-membered oxaphosphetane, which then eliminates diethyl phosphate to yield the desired alkene product, TFMAN. The reaction generally favors the formation of the E-isomer, though for a terminal alkene like TFMAN, only one isomer is possible.[7]

Experimental Protocol (Representative):

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) suspended in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: The suspension is cooled to 0 °C in an ice bath. A solution of diethyl (cyanomethyl)phosphonate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.

-

Olefination: The resulting phosphonate carbanion solution is cooled back to 0 °C. A solution of 1,1,1-trifluoroacetone (1.05 eq.) in anhydrous THF is added dropwise, ensuring the temperature does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (or until TLC/GC-MS analysis indicates complete consumption of the ketone).

-

Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford pure this compound.

Route B: Knoevenagel Condensation

The Knoevenagel condensation is another classic C=C bond-forming reaction, involving the condensation of a carbonyl compound with a molecule containing an active methylene group, such as malononitrile, catalyzed by a weak base.[1][8]

Causality and Expertise: A weak base, such as piperidine or ammonium acetate, deprotonates malononitrile to form a resonance-stabilized carbanion.[9] This nucleophile adds to the carbonyl of 1,1,1-trifluoroacetone. The resulting adduct undergoes dehydration, often facilitated by heating, to eliminate a molecule of water and form the thermodynamically stable conjugated product, this compound. This method is often operationally simple and can sometimes be performed under solvent-free conditions.[10]

Experimental Protocol (Representative):

-

Setup: A round-bottom flask is charged with 1,1,1-trifluoroacetone (1.0 eq.), malononitrile (1.1 eq.), and a suitable solvent such as toluene or benzene. A catalytic amount of piperidine (0.1 eq.) is added.

-

Reaction: The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux, and the progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is continued until no more water is evolved.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by rotary evaporation. The residue is dissolved in diethyl ether and washed sequentially with dilute hydrochloric acid (to remove the piperidine catalyst), saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by fractional distillation to yield this compound.

Reactivity and Synthetic Applications

The unique electronic structure of TFMAN makes it a versatile reagent in several key classes of organic reactions.

Polymerization Reactions

The electron-deficient nature of the double bond in TFMAN dictates its polymerization behavior.

-

Anionic Homopolymerization: TFMAN readily undergoes anionic homopolymerization. Weakly nucleophilic initiators like pyridine can initiate the polymerization, as stronger anionic initiators (e.g., organolithiums) can lead to side reactions involving attack on the trifluoromethyl group.

-

Radical (Co)polymerization: In contrast, radical-initiated homopolymerization of TFMAN fails.[11] This is a common characteristic of highly electron-deficient α-substituted acrylates. However, TFMAN is an excellent monomer for radical copolymerization with electron-rich or neutral monomers, such as methyl methacrylate (MMA). In these cases, it readily participates in alternating or statistical copolymerizations.

Cycloaddition Reactions

As a highly electron-deficient alkene (a potent dipolarophile), TFMAN is an excellent substrate for cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrilimines.

Causality and Expertise: The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of TFMAN, a direct consequence of its electron-withdrawing substituents, facilitates rapid, orbital-controlled reactions with the High Occupied Molecular Orbital (HOMO) of electron-rich dipoles. These reactions provide a powerful route to five-membered heterocyclic compounds containing a trifluoromethyl group, which are valuable scaffolds in medicinal chemistry.

Experimental Protocol ([3+2] Cycloaddition with a Nitrone - Representative):

-

Setup: To a solution of the selected nitrone (1.0 eq.) in a suitable solvent like toluene or dichloromethane, this compound (1.1 eq.) is added at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) while being monitored by TLC. These reactions are often complete within a few hours to 24 hours.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the trifluoromethyl-substituted isoxazolidine product.

Michael Addition (1,4-Conjugate Addition)

The pronounced electrophilicity of the β-carbon makes TFMAN an exceptional Michael acceptor, readily reacting with a wide range of soft nucleophiles.

Causality and Expertise: The strong inductive and resonance effects of the -CF3 and -CN groups polarize the π-system, creating a significant partial positive charge on the terminal carbon. This makes it highly susceptible to attack by nucleophiles such as stabilized carbanions (e.g., malonates), amines, thiols, and alkoxides. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated during workup to yield the 1,4-adduct.

Experimental Protocol (Michael Addition with Malononitrile - Representative):

-

Setup: A flask is charged with malononitrile (1.0 eq.) and a suitable solvent (e.g., ethanol). A catalytic amount of a base, such as sodium ethoxide or DBU, is added, and the mixture is stirred for 10-15 minutes to generate the nucleophile.

-

Addition: The mixture is cooled to 0 °C, and this compound (1.05 eq.) is added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until TLC analysis shows the disappearance of the starting materials.

-

Workup and Purification: The reaction is neutralized with dilute acid (e.g., 1M HCl) and the solvent is removed. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the resulting product is purified by crystallization or column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile fluorinated building block whose reactivity is dominated by the strong electron-withdrawing nature of its geminal trifluoromethyl and nitrile substituents. Its utility in polymerization, cycloaddition, and Michael addition reactions provides chemists with reliable pathways to complex molecules and materials. For drug development professionals, TFMAN offers a direct route to incorporate a trifluoromethyl group adjacent to a synthetically versatile nitrile handle, enabling the construction of novel heterocyclic and acyclic scaffolds with potentially enhanced pharmacological properties. Future research will likely focus on developing asymmetric variations of its key reactions and expanding its application in the synthesis of advanced polymers and agrochemicals.

References

-

Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chemische Berichte, 91(1), 61-63. ([Link])

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. ([Link])

-

Ameduri, B. (2020). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Polymers, 12(10), 2296.[11] ([Link])

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. ([Link])

-

Socha, J., Maziarka, A., & Jasiński, R. (2013). Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. CHEMIK, 67(9), 771-778. ([Link])

-

Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. (This is a general reference for Knoevenagel, specific links are provided in the text) ([Link])

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. ([Link])

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]2]

-

Jasiński, R. (2022). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules, 27(19), 6568. ([Link])

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. ([Link])

-

Freeman, F. (1981). The Knoevenagel Condensation. Chemical Reviews, 80(4), 329-350. ([Link])

-

Bisceglia, J. Á., & Orelli, L. R. (2012). Recent applications of the Horner–Wadsworth–Emmons reaction to the synthesis of natural products. Current Organic Chemistry, 16(19), 2206-2230. ([Link])

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 17, 2026, from [Link]]

-

Organic Syntheses. (n.d.). Collective Volume 4, 536. Retrieved January 17, 2026, from [Link]

- Honeywell International Inc. (2010). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S.

-

Ito, H., et al. (1982). Polymerization of Methyl α-(Trifluoromethyl)acrylate and α-(Trifluoromethyl)acrylonitrile and Copolymerization of These Monomers with Methyl Methacrylate. Macromolecules, 15(3), 930-932. ([Link])

-

Organic Syntheses. (n.d.). Collective Volume 10, 244. Retrieved January 17, 2026, from [Link]

- Bayer AG. (1981). Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.

-

Velasco-Soto, M. A., et al. (2022). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Catalysis Today, 388-389, 147-155. ([Link])

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. 2-Trifluoromethyl acrylonitrile | C4H2F3N | CID 9789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner-Wadsworth-Emmons Reaction | TCI AMERICA [tcichemicals.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)$_{{2}}$ under solvent-free conditions [comptes-rendus.academie-sciences.fr]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-(Trifluoromethyl)acrylonitrile: Properties, Reactivity, and Safety

Introduction: The Strategic Importance of a Unique Building Block

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a prevalent structural motif in numerous pharmaceutical compounds, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2-(Trifluoromethyl)acrylonitrile stands out as a uniquely versatile and highly reactive building block for introducing this critical functional group. Its chemical structure, featuring a vinyl system activated by two powerful electron-withdrawing groups—a nitrile (CN) and a trifluoromethyl (CF3) group—renders it a potent electrophile and a valuable precursor for a wide array of complex molecular architectures.[4][5]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, provide actionable protocols for its safe handling, and detail its application in synthesis, grounded in authoritative data and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective and safe utilization. This compound is a volatile, colorless liquid whose properties are largely dictated by the strong inductive effects of its fluorine and nitrile substituents.

Physicochemical Properties

The key physical and chemical data for this compound are summarized below, providing a quick-reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Trifluoromethyl)prop-2-enenitrile | [6][7] |

| CAS Number | 381-84-0 | [6][7][8] |

| Molecular Formula | C₄H₂F₃N | [6][7][8] |

| Molecular Weight | 121.06 g/mol | [6][7][8] |

| Boiling Point | 76-77 °C | [8] |

| Density | 1.219 g/cm³ | [8] |

| Flash Point | 25.7 °C | [8] |

| Refractive Index | 1.334 | [8] |

Spectroscopic Signature

Analytical characterization is crucial for verifying the identity and purity of the reagent. While specific spectra can vary slightly based on the solvent and instrument, the following provides a baseline for what researchers should expect.

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | Two singlets (or narrow multiplets due to long-range H-F coupling) in the vinyl region (~6.5-7.0 ppm). |

| ¹³C NMR | Signals expected for the nitrile (CN), the quaternary vinylic carbon attached to the CF₃ group, the terminal CH₂ carbon, and the CF₃ carbon. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for C≡N stretch (~2240 cm⁻¹), C=C stretch (~1650 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹). |

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems directly from its unique electronic structure. The molecule is a powerful Michael acceptor and a reactive partner in various cycloaddition reactions, making it a valuable tool for constructing complex fluorinated molecules.

Common Synthetic Routes

While several methods exist, a common approach to synthesizing β-trifluoromethylated acrylonitriles involves the copper-catalyzed difunctionalization of alkynes. This method allows for the direct assembly of the target molecule from readily available starting materials under relatively mild conditions.[3]

The Causality of Reactivity

The molecule's reactivity is dominated by the powerful electron-withdrawing capabilities of both the trifluoromethyl and nitrile groups. This dual activation creates a highly electron-deficient π-system.

-

Electrophilicity: The β-carbon (the CH₂ group) is rendered extremely electrophilic, making it highly susceptible to attack by a wide range of nucleophiles in Michael-type conjugate additions.

-

Cycloadditions: The electron-poor double bond makes it an excellent dienophile in Diels-Alder reactions and a partner in other pericyclic reactions.

This predictable reactivity allows chemists to use it as a linchpin for introducing the CF₃-containing quaternary center, a structural motif of significant interest in medicinal chemistry. For example, it readily participates in reactions with amines, thiols, and carbanions to form more complex structures. Its derivatives, such as 2-trifluoromethyl acrylamides, have been explored as potent enzyme inhibitors, targeting cysteine residues in proteins like Protein Disulfide Isomerase (PDI).[9]

Section 3: Hazard Analysis and Safe Handling Protocols

The high reactivity of this compound is intrinsically linked to its significant hazards. A thorough understanding and strict adherence to safety protocols are not merely recommended; they are mandatory for any researcher handling this compound. The compound is classified as a dangerous good for transport.[7]

GHS Hazard Identification and Toxicology

The compound presents multiple acute hazards. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[6] It may also cause respiratory irritation.[6]

| Hazard Class | GHS Hazard Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Exclamation Mark |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Exclamation Mark |

Source: ECHA C&L Inventory.[6]

Safe Handling Workflow

A self-validating system for handling this chemical involves a cradle-to-grave approach, from acquisition to disposal.

Step-by-Step Laboratory Handling Protocol

This protocol outlines the minimum required steps for safely handling this compound in a research setting.

-

Preparation and Engineering Controls:

-

Verify that the chemical fume hood is certified and functioning correctly (check airflow).

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[15][16]

-

Remove all sources of ignition and incompatible materials from the work area.[15][16][17][18] The compound is incompatible with strong oxidizing agents, acids, bases, and water.[19][20]

-

-

Personal Protective Equipment (PPE):

-

Chemical Transfer and Weighing:

-

Conduct all transfers within the chemical fume hood.

-

Use a syringe or cannula for liquid transfers to minimize exposure to vapors.

-

If weighing is necessary, do so in a tared, sealed container within the hood.

-

-

Reaction Setup and Execution:

-

Set up reactions in a clean, dry flask, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and polymerization.

-

Add the reagent slowly to the reaction mixture, monitoring for any exothermic events. Use an ice bath for cooling as a precautionary measure.

-

-

Post-Reaction and Waste Disposal:

-

Upon completion, any excess reagent must be quenched carefully.

-

All contaminated materials (syringes, gloves, paper towels) and liquid waste must be disposed of in a clearly labeled hazardous waste container designated for halogenated organic waste.[15][16]

-

Thoroughly decontaminate all glassware and the work surface within the fume hood.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16][19]

-

Conclusion

This compound is a powerful and enabling reagent in chemical synthesis, offering an efficient route to valuable fluorinated compounds. Its utility is a direct consequence of its electronically activated structure. However, this same reactivity necessitates a profound respect for its hazardous nature. By understanding the chemical principles that govern its behavior and adhering rigorously to comprehensive safety protocols, researchers can harness the full potential of this unique building block to advance the frontiers of science and drug development.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9789, 2-Trifluoromethyl acrylonitrile. Retrieved January 17, 2026 from [Link].

-

He, Y.-T., et al. (2015). The copper-catalyzed synthesis of β-trifluoromethylated acrylonitriles and trifluoromethyl-substituted 2H-azirines. Chemical Communications, Royal Society of Chemistry. DOI:10.1039/C5CC05066A. Available at: [Link].

-

PubChemLite (n.d.). 2-trifluoromethyl acrylonitrile (C4H2F3N). Retrieved January 17, 2026 from [Link].

-

Global Substance Registration System (n.d.). This compound. Retrieved January 17, 2026 from [Link].

-

3M (n.d.). Safety Data Sheet: Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-. Retrieved January 17, 2026 from [Link].

-

ResearchGate (2004). Radical Copolymerization of 2-Trifluoromethylacrylic Monomers. II. Kinetics, Monomer Reactivities, and Penultimate Effect in Their Copolymerization with Norbornenes and Vinyl Ethers. Retrieved January 17, 2026 from [Link].

-

ACS Publications (n.d.). Free radical copolymerization behavior of methyl α-(trifluoromethyl)acrylate and α-(trifluoromethyl)acrylonitrile: penultimate monomer unit effect and monomer reactivity parameters. Retrieved January 17, 2026 from [Link].

-

SpectraBase (n.d.). Z-2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile. Retrieved January 17, 2026 from [Link].

-

ResearchGate (2013). Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate for Dielectric Materials: Structure and Characterization. Retrieved January 17, 2026 from [Link].

-

ResearchGate (n.d.). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Retrieved January 17, 2026 from [Link].

-

Wu, C.-C., & Huang, W.-J. (2024). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. European Journal of Medicinal Chemistry. PubMed. Retrieved January 17, 2026 from [Link].

-

Cefic (n.d.). Acrylonitrile. Retrieved January 17, 2026 from [Link].

-

Agency for Toxic Substances and Disease Registry (n.d.). Toxicological Profile for Acrylonitrile. Retrieved January 17, 2026 from [Link].

-

GOV.UK (2024). Acrylonitrile: toxicological overview. Retrieved January 17, 2026 from [Link].

-

MDPI (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 17, 2026 from [Link].

-

EPA OSC Response (n.d.). Acrylonitrile. Retrieved January 17, 2026 from [Link].

-

ResearchGate (n.d.). 1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. Retrieved January 17, 2026 from [Link].

-

Hovione (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026 from [Link].

-

Mettler Toledo (n.d.). Safe Storage of Acrylonitrile. Retrieved January 17, 2026 from [Link].

-

Woutersen, R. A. (1998). Toxicologic profile of acrylonitrile. Scandinavian Journal of Work, Environment & Health. PubMed. Retrieved January 17, 2026 from [Link].

-

ACS Publications (1982). Polymerization of methyl α-(trifluoromethyl)acrylate and .alpha.-trifluoromethylacrylonitrile and copolymerization of these monomers with methyl methacrylate. Retrieved January 17, 2026 from [Link].

-

The Royal Society of Chemistry (2012). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures. Retrieved January 17, 2026 from [Link].

-

Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (n.d.). Retrieved January 17, 2026 from [Link].

-

ATB (n.d.). Acrylonitrile | C3H3N | MD Topology | NMR | X-Ray. Retrieved January 17, 2026 from [Link].

-

Core (n.d.). NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. Retrieved January 17, 2026 from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The copper-catalyzed synthesis of β-trifluoromethylated acrylonitriles and trifluoromethyl-substituted 2H-azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Trifluoromethyl acrylonitrile | C4H2F3N | CID 9789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. petrochemistry.eu [petrochemistry.eu]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 13. gov.uk [gov.uk]

- 14. Toxicologic profile of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. multimedia.3m.com [multimedia.3m.com]

- 20. epaosc.org [epaosc.org]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)acrylonitrile: Mechanisms, Protocols, and Strategic Considerations for Researchers

Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic properties—strong electron-withdrawing character, high lipophilicity, and metabolic stability—confer significant advantages upon parent molecules. These attributes can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced binding affinity, improved metabolic resistance, and better cell permeability. Consequently, trifluoromethylated building blocks are indispensable tools for researchers and drug development professionals aiming to optimize lead compounds and accelerate the discovery of novel therapeutics.

This guide provides an in-depth technical exploration of the synthesis of 2-(trifluoromethyl)acrylonitrile, a valuable trifluoromethylated building block. We will delve into the core synthetic methodologies, focusing on the mechanistic underpinnings of the Horner-Wadsworth-Emmons and Wittig reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a nuanced understanding of the causality behind experimental choices, thereby empowering informed decision-making in the laboratory.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound primarily relies on olefination reactions of a trifluoromethyl carbonyl compound. The most prevalent and effective methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both pathways offer distinct advantages and are amenable to strategic modifications to influence reaction outcomes.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Pathway to Stereochemical Control

The Horner-Wadsworth-Emmons reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes or ketones.[1] It employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction. A key advantage of the HWE reaction is the facile removal of the phosphate byproduct, which is water-soluble.[1]

The reaction proceeds through the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the alkene and a dialkylphosphate salt.[2]

Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

For the synthesis of this compound, the reaction would involve the condensation of a cyanomethylphosphonate with a suitable trifluoromethyl carbonyl source, such as trifluoroacetaldehyde. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the stereochemical outcome of the reaction.

A crucial modification of the HWE reaction, the Still-Gennari olefination, allows for the highly stereoselective synthesis of (Z)-alkenes. This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[3] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetically controlled (Z)-isomer.[4]

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is another cornerstone of alkene synthesis.[5] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (also known as a Wittig reagent).

The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes via a retro-[2+2] cycloaddition to yield the alkene and a phosphine oxide, typically triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.[5]

Mechanism of the Wittig Reaction

Caption: General mechanism of the Wittig reaction.

In the context of this compound synthesis, a cyanomethyl-substituted phosphonium ylide would be reacted with a trifluoromethyl carbonyl compound. A significant challenge in Wittig reactions can be the separation of the desired alkene from the triphenylphosphine oxide byproduct, which often requires chromatographic purification.

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions. These are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol outlines the reaction of diethyl cyanomethylphosphonate with trifluoroacetaldehyde hydrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Diethyl cyanomethylphosphonate | 177.12 | 10 | 1.77 g |

| Trifluoroacetaldehyde hydrate | 116.04 | 12 | 1.39 g |

| Sodium hydride (60% dispersion in oil) | 24.00 | 11 | 0.44 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated aqueous NH₄Cl solution | - | - | 20 mL |

| Diethyl ether | - | - | 100 mL |

| Brine | - | - | 20 mL |

| Anhydrous magnesium sulfate | - | - | - |

Experimental Workflow:

Caption: Workflow for the HWE synthesis of this compound.

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then suspend the NaH in anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl cyanomethylphosphonate (1.77 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the stirred suspension over 15 minutes.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of trifluoroacetaldehyde hydrate (1.39 g, 12 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford this compound.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the cyanomethylphosphonate to generate the reactive carbanion.

-

Solvent: Anhydrous THF is an appropriate aprotic solvent that solubilizes the reactants and does not interfere with the reaction.

-

Temperature Control: The initial deprotonation and addition of the aldehyde are carried out at 0 °C to control the exothermic reaction and minimize side reactions.

-

Workup: Quenching with ammonium chloride neutralizes the excess base. The aqueous workup facilitates the removal of the water-soluble phosphate byproduct.

Protocol 2: Wittig Synthesis of this compound

This protocol describes the reaction of a cyanomethyltriphenylphosphonium ylide with trifluoroacetaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Cyanomethyltriphenylphosphonium chloride | 337.78 | 10 | 3.38 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10 | 4.0 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Trifluoroacetaldehyde hydrate | 116.04 | 11 | 1.28 g |

| Hexanes | - | - | 50 mL |

| Saturated aqueous NaHCO₃ solution | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous sodium sulfate | - | - | - |

Experimental Workflow:

Caption: Workflow for the Wittig synthesis of this compound.

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyanomethyltriphenylphosphonium chloride (3.38 g, 10 mmol) and anhydrous THF (30 mL).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol) dropwise to the stirred suspension. The formation of the orange-red ylide should be observed.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of trifluoroacetaldehyde hydrate (1.28 g, 11 mmol) in anhydrous THF (20 mL) to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Causality Behind Experimental Choices:

-

Base Selection: n-Butyllithium is a very strong base required to deprotonate the phosphonium salt to form the less stabilized ylide.

-

Solvent: Anhydrous THF is a suitable aprotic solvent.

-

Temperature Control: The low temperature (-78 °C) is crucial for the formation of the ylide and to control its reactivity.

-

Purification: Column chromatography is often necessary to remove the triphenylphosphine oxide byproduct, which can be a drawback of this method compared to the HWE reaction.

Alternative Synthetic Approaches

While the HWE and Wittig reactions are the most common methods for synthesizing this compound, other strategies could be envisioned. One potential route involves the dehydration of a cyanohydrin precursor. This would entail the reaction of a trifluoromethyl ketone with a cyanide source (e.g., TMSCN) to form a cyanohydrin, followed by dehydration using a reagent such as phosphorus oxychloride or thionyl chloride. This approach, however, may be limited by the availability of the starting trifluoromethyl ketone and the potential for side reactions during the dehydration step.

Conclusion and Future Perspectives

The synthesis of this compound is a key transformation for accessing a valuable building block in medicinal chemistry and materials science. The Horner-Wadsworth-Emmons and Wittig reactions provide reliable and versatile methodologies for its preparation. The choice between these two methods will often depend on factors such as the desired stereochemical outcome, the scale of the reaction, and the ease of purification. The HWE reaction, particularly with the Still-Gennari modification, offers superior control over stereoselectivity and a more straightforward workup. The Wittig reaction, while a classic and powerful tool, can be hampered by the challenge of removing the phosphine oxide byproduct. As the demand for novel trifluoromethylated compounds continues to grow, the development of even more efficient, sustainable, and stereoselective methods for the synthesis of this compound and related compounds will remain an active area of research.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.

- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738.

- Still, W. C.; Gennari, C. Tetrahedron Letters1983, 24 (41), 4405-4408.

- Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989, 89 (4), 863-927.

- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817.

- Ando, K. The Journal of Organic Chemistry1997, 62 (7), 1934-1939.

- Wittig, G.; Schöllkopf, U. Chemische Berichte1954, 87 (9), 1318-1330.

- Vedejs, E.; Peterson, M. J. In Topics in Stereochemistry; Eliel, E. L., Wilen, S. H., Eds.; John Wiley & Sons: New York, 1994; Vol. 21, pp 1-157.

- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

- Nicolaou, K. C.; Harter, M. W.; Gunzner, J. L.; Nadin, A. Liebigs Annalen1997, 1997 (7), 1283-1301.

- Wittig, G. Angewandte Chemie International Edition in English1980, 19 (12), 923-930.

- Boutagy, J.; Thomas, R. Chemical Reviews1974, 74 (1), 87-99.

- Maercker, A. Organic Reactions1965, 14, 270-490.

- Schlosser, M. In Organometallics in Synthesis: A Manual, 2nd ed.; Schlosser, M., Ed.; John Wiley & Sons: Chichester, 2002.

- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2013.

- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Burlington, MA, 2005.

- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.

Sources

The Synthetic Versatility of 2-(Trifluoromethyl)acrylonitrile: A Guide to its Reactivity with Nucleophiles

An In-Depth Technical Guide

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] 2-(Trifluoromethyl)acrylonitrile has emerged as a powerful and versatile building block for the synthesis of complex trifluoromethylated compounds. Its unique electronic structure, characterized by two potent electron-withdrawing groups—the trifluoromethyl and the nitrile moieties—renders the alkene bond exceptionally electrophilic and susceptible to a wide array of nucleophilic attacks. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering mechanistic insights, field-proven protocols, and a forward-looking perspective for researchers in synthetic chemistry and drug development.

Core Principles of Reactivity

Alkenes are typically electron-rich and react with electrophiles.[2][3] However, the reactivity of an alkene can be inverted by attaching strongly electron-withdrawing groups to the double bond.[4][5] In this compound, the inductive effect of the CF₃ group and the resonance and inductive effects of the cyano (CN) group work in concert to dramatically lower the electron density of the π-system. This electronic depletion makes the β-carbon a prime target for nucleophilic attack, primarily through a conjugate or Michael addition mechanism.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the α-carbon and the nitrile nitrogen. Subsequent protonation or reaction with an electrophile yields the final product. Understanding this fundamental pathway is crucial for predicting reactivity and designing synthetic strategies.

Figure 1: General mechanism of Michael addition to this compound.

Reactions with N-Nucleophiles: The Aza-Michael Addition

The reaction of amines with this compound, known as the aza-Michael addition, is a highly efficient method for forming C-N bonds and synthesizing trifluoromethylated β-amino nitrile derivatives. These products are valuable precursors to β-amino acids and nitrogen-containing heterocycles.[6]

Causality and Experimental Choices

The high electrophilicity of the substrate often allows these reactions to proceed under mild, catalyst-free conditions.[6] The choice of solvent can influence reaction rates, with polar aprotic solvents like acetonitrile or DMF being common, although solvent-free conditions are often preferred for green chemistry applications. For less reactive amines, a mild base may be employed to increase the nucleophilicity of the amine.

Experimental Protocol: Synthesis of a β-Trifluoromethylated Amino Nitrile

This protocol describes a general, solvent-free aza-Michael addition.

Workflow:

Figure 2: Workflow for a typical aza-Michael addition experiment.

Step-by-Step Methodology:

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq).

-

Substrate Addition: To the stirring amine, add this compound (1.1 eq) dropwise at room temperature. Note: The reaction can be exothermic; for larger scales, cooling in an ice bath is recommended during addition.

-

Reaction: Allow the mixture to stir at room temperature. If no significant reaction is observed after 1 hour (monitored by TLC or ¹H NMR), gently heat the mixture to 50-60 °C.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting amine is consumed.

-

Isolation: If the product is a solid, it may precipitate directly from the reaction mixture and can be collected by filtration. If it is an oil, purify by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

| Nucleophile (Amine) | Conditions | Yield | Reference |

| Pyrrolidine | Solvent-free, RT, 2h | >95% | Adapted from[6] |

| Morpholine | Solvent-free, RT, 3h | >95% | Adapted from[6] |

| Aniline | Acetonitrile, 60°C, 12h | ~85% | General procedure |

Reactions with S-Nucleophiles: The Thia-Michael Addition

Thiols are excellent nucleophiles for conjugate additions to electron-deficient alkenes. The resulting β-trifluoromethyl-β-cyano thioethers are versatile intermediates in organic synthesis.

Mechanistic Considerations

The reaction proceeds readily, often catalyzed by a weak base (e.g., triethylamine, K₂CO₃) to generate the more nucleophilic thiolate anion. This enhances the reaction rate, particularly for less reactive aromatic thiols. The choice of a non-protic solvent is crucial to avoid protonation of the thiolate.

Experimental Protocol: Base-Catalyzed Thia-Michael Addition

-

Reactant Preparation: Dissolve the thiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.5 M) in a round-bottom flask under a nitrogen atmosphere.

-

Substrate Addition: Cool the solution to 0 °C and add this compound (1.05 eq) dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the thiol.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

Beyond simple conjugate additions, this compound is an excellent dienophile and dipolarophile for cycloaddition reactions, providing direct access to complex trifluoromethylated heterocycles.[7][8] These reactions are of paramount importance in medicinal chemistry.[9]

[3+2] Cycloadditions with Nitrones

The reaction with nitrones is a classic example of a [3+2] cycloaddition, yielding trifluoromethyl-substituted isoxazolidines.[1][7] These five-membered rings are valuable synthetic intermediates. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrone and the dipolarophile.

[3+3] Cycloadditions for Pyridine Synthesis

A notable application is the copper-mediated [3+3] cycloaddition with oxime esters to regioselectively produce 4-CF₃-2-aminopyridines.[8] This transformation highlights the ability to construct aromatic six-membered rings in a controlled manner.

Reaction Scheme:

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. Chemistry!!! Not Mystery : Alkene: Electrophilic Addition Reaction [chemistrynotmystery.com]

- 3. Alkenes as nucleophiles: Part 1 — Making Molecules [makingmolecules.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 2-(Trifluoromethyl)acrylonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)acrylonitrile

Introduction

This compound (CAS 381-84-0) is a fluorinated organic compound with the molecular formula C₄H₂F₃N[1]. Its structure, featuring a vinyl group, a nitrile, and a trifluoromethyl substituent, makes it a valuable building block in the synthesis of specialized polymers and pharmaceutical intermediates. The trifluoromethyl group can significantly alter the chemical and physical properties of a molecule, including its lipophilicity and metabolic stability, which is of high interest in drug development.

A precise and unambiguous structural confirmation is paramount for any research or development application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers with a self-validating framework for analysis.

Overall Spectroscopic Workflow

The comprehensive characterization of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow of this process is depicted below, starting from a purified sample and culminating in a fully confirmed molecular structure.

Caption: A logical workflow for the definitive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number, environment, and connectivity of protons. In this compound, we expect to see signals only for the two vinyl protons. Their distinct chemical shifts and coupling patterns are definitive proof of the C=CH₂ moiety and its substitution pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm, which does not interfere with the analyte signals.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify the interpretation of coupling patterns.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation: The two vinyl protons are chemically non-equivalent (diastereotopic) and will appear as two distinct signals. They are geminally coupled to each other. Furthermore, they will exhibit long-range coupling to the three equivalent fluorine atoms of the CF₃ group.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ha | ~6.5 - 6.8 | Quartet (q) | ⁴J(H,F) ≈ 1.5 - 2.0 Hz | Vinyl proton trans to the CN group |

| Hb | ~6.3 - 6.6 | Quartet (q) | ⁴J(H,F) ≈ 1.0 - 1.5 Hz | Vinyl proton cis to the CN group |

Note: The geminal coupling between Ha and Hb (²J(H,H)) is often very small (< 2 Hz) and may not be resolved, resulting in two quartets rather than two doublets of quartets.

The downfield chemical shifts are due to the deshielding effects of the adjacent electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups. The splitting into quartets is a classic example of four-bond H-F coupling, confirming the proximity of the vinyl protons to the CF₃ group.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, we expect four distinct signals corresponding to the two vinyl carbons, the nitrile carbon, and the trifluoromethyl carbon. The CF₃ carbon will exhibit a strong one-bond coupling to fluorine, appearing as a characteristic quartet.

Experimental Protocol:

-

Sample and Solvent: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on a 100 MHz (or higher) spectrometer, typically on the same instrument as the proton NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce singlets for all carbons not directly bonded to fluorine.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 1024) is required.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

-

Processing: Reference the spectrum using the CDCl₃ solvent signal (δ ≈ 77.16 ppm).

Data Interpretation: Based on data from similar structures like acrylonitrile and 2-(trifluoromethyl)acrylic acid, the expected chemical shifts can be predicted[2][3].

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Coupling Constant (J, Hz) | Assignment |

| C1 | ~135-140 | Quartet (q) | ²J(C,F) ≈ 30-35 Hz | =C H₂ (Methylene carbon) |

| C2 | ~110-115 | Quartet (q) | ¹J(C,F) ≈ 5-10 Hz | =C (CF₃)CN (Quaternary vinyl carbon) |

| C3 | ~115-120 | Singlet (s) | - | C ≡N (Nitrile carbon) |

| C4 | ~120-125 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz | C F₃ (Trifluoromethyl carbon) |

The most telling signal is the trifluoromethyl carbon, which appears as a large quartet with a very large one-bond C-F coupling constant, a definitive signature for a CF₃ group.

¹⁹F NMR Spectroscopy

Expertise & Experience: With 100% natural abundance and high sensitivity, ¹⁹F NMR is a rapid and unambiguous method to confirm the presence and environment of fluorine atoms[4]. For this compound, a single signal is expected for the three equivalent fluorine atoms.

Experimental Protocol:

-

Sample and Solvent: Use the same sample prepared for ¹H NMR.

-

Internal Standard: An external standard of CFCl₃ (δ = 0.00 ppm) or a secondary standard like trifluorotoluene (δ ≈ -63.72 ppm) can be used for referencing[5].

-

Instrument Setup: Acquire on an NMR spectrometer equipped with a fluorine-capable probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

-

Processing: Reference the spectrum to the fluorine standard.

Data Interpretation: A single signal is expected for the three magnetically equivalent fluorine atoms of the CF₃ group.

| Fluorine (F) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CF₃ | ~ -65 to -75 (vs. CFCl₃) | Singlet | F ₃C- |

The chemical shift is characteristic of a CF₃ group attached to an sp²-hybridized carbon. The absence of any F-F coupling confirms that there is only one type of fluorine environment in the molecule.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the vinyl C=C double bond, the nitrile C≡N triple bond, and the C-F bonds of the trifluoromethyl group.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is non-destructive. A drop of the neat liquid sample is placed directly on the ATR crystal (typically diamond or zinc selenide).

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is standard.

-

-

Processing: A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Interpretation: The IR spectrum provides a molecular "fingerprint." The key diagnostic peaks are summarized below, with comparisons to acrylonitrile for context[6].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 | Medium | =C-H Stretch | Vinyl C-H bonds |

| ~2230 | Medium-Strong | C≡N Stretch | Nitrile group |

| ~1630 | Medium | C=C Stretch | Vinyl double bond |

| ~1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl group (symmetric & asymmetric) |

| ~960 | Strong | =C-H Bend | Out-of-plane bend of vinyl protons |

The most intense and characteristic absorption will be the C-F stretching bands between 1300 and 1100 cm⁻¹. This, combined with the sharp nitrile peak around 2230 cm⁻¹, provides compelling evidence for the molecule's structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure and stability.

Experimental Protocol:

-

Technique: Electron Ionization (EI) is a standard technique for small, volatile organic molecules. It provides a reproducible fragmentation pattern that is useful for structural elucidation and library matching.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a Gas Chromatography (GC-MS) system, which ensures the analysis of a pure compound.

-

Instrument Setup: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Acquisition Parameters:

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Molecular Ion (M⁺•): The molecular formula C₄H₂F₃N gives an exact mass of approximately 121.01 Da. The molecular ion peak should be observed at m/z = 121 . This peak confirms the molecular weight of the compound.

Key Fragmentation Pathways: The high-energy EI process will cause the molecular ion to fragment in predictable ways. Analysis of fragmentation patterns in similar trifluoromethyl-containing molecules suggests likely pathways[7][8].

| m/z | Predicted Fragment Ion | Neutral Loss | Interpretation |

| 121 | [C₄H₂F₃N]⁺• | - | Molecular Ion (M⁺•) |

| 94 | [C₃H₂N]⁺• | •CF₃ | Loss of a trifluoromethyl radical (a stable radical) |

| 52 | [C₄H₂F]⁺• | •CF₃, HCN | Loss of •CF₃ followed by loss of hydrogen cyanide |

| 69 | [CF₃]⁺ | C₃H₂N• | Formation of the stable trifluoromethyl cation |

The most significant fragments are expected to be at m/z 121 (M⁺•) and m/z 52 (M-CF₃)⁺• . The presence of a strong peak at m/z 69 corresponding to the [CF₃]⁺ cation is also highly diagnostic for trifluoromethyl-containing compounds.

Conclusion

The combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry provides a robust and definitive method for the structural confirmation of this compound. ¹H and ¹⁹F NMR confirm the proton-fluorine connectivity, ¹³C NMR elucidates the complete carbon backbone, IR spectroscopy identifies all key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. By following the detailed protocols and interpretation guidelines presented in this document, researchers, scientists, and drug development professionals can confidently validate the identity and purity of this important chemical building block.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9789, 2-Trifluoromethyl acrylonitrile. Retrieved from [Link]

-

University of Luxembourg (2026). PubChemLite - 2-trifluoromethyl acrylonitrile (C4H2F3N). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]

-

Punihaole, D., & Leninger, S. E. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 269, 131–136. Retrieved from [Link]

-

Ammerman, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Z-2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile - Optional[13C NMR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethenol, homopolymer. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, hexadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. NBS Technical Series Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenenitrile, 2,3,3-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Retrieved from [Link]

-

Wessig, P., et al. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry, 86(9), 6169–6183. Retrieved from [Link]

-

Brar, A. S., & Singh, G. (2004). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 76(7-8), 1495-1502. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7855, Acrylonitrile. Retrieved from [Link]

-

Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100236. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. Retrieved from [Link]

Sources

- 1. 2-Trifluoromethyl acrylonitrile | C4H2F3N | CID 9789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)acrylic acid(381-98-6) 13C NMR [m.chemicalbook.com]

- 3. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

physical properties of 2-(Trifluoromethyl)acrylonitrile monomer

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)acrylonitrile Monomer

Authored by: Gemini, Senior Application Scientist

Foreword: this compound, a fluorinated monomer, is a compound of significant interest in polymer science and drug development. Its unique electronic and physical properties, imparted by the trifluoromethyl and nitrile functional groups, make it a valuable building block for the synthesis of advanced materials and pharmaceuticals. This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for its application.

Molecular and Chemical Identity

This compound, also known by its IUPAC name 2-(trifluoromethyl)prop-2-enenitrile, is a volatile, colorless to pale yellow liquid. The presence of the electron-withdrawing trifluoromethyl group and the nitrile group on a compact acrylic backbone results in a highly reactive and versatile monomer.

Key Identifiers:

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions and polymerization processes. A summary of these properties is presented below.

| Property | Value | Reference |

| Boiling Point | 76-77 °C | [1] |

| Density | 1.219 g/cm³ | [1] |

| Refractive Index (n_D) | 1.334 | [1] |

| Flash Point | 25.7 °C | [1] |

| Vapor Pressure | 16.3 ± 0.2 mmHg at 25°C (Predicted) | [1] |

These properties indicate that this compound is a relatively volatile and flammable liquid, necessitating careful handling in a well-ventilated fume hood away from ignition sources.[4][5][6]